methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate
Description
Methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate is a heterocyclic compound featuring a benzoate ester core modified at the 4-position by a carboxamido-linked tetrazole ring. The tetrazole moiety is substituted with a 4-(trifluoromethyl)phenyl group, introducing both electron-withdrawing (trifluoromethyl) and aromatic characteristics. This structure combines a polar tetrazole-carboxamido group with a lipophilic trifluoromethylphenyl substituent, likely influencing its physicochemical properties (e.g., logP, solubility) and biological interactions. Tetrazoles are recognized as bioisosteres for carboxylic acids, offering improved metabolic stability and bioavailability .
Properties
IUPAC Name |
methyl 4-[[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O3/c1-28-16(27)10-2-6-12(7-3-10)21-15(26)14-22-24-25(23-14)13-8-4-11(5-9-13)17(18,19)20/h2-9H,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNDMEPXJKWDFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Huisgen Cycloaddition Approach
The foundational method employs a [2+3] cycloaddition between 4-(trifluoromethyl)benzonitrile and sodium azide under acidic conditions (Scheme 1):
Reaction Conditions
- Nitrile substrate : 4-(Trifluoromethyl)benzonitrile (1.0 equiv)
- Azide source : Sodium azide (1.2 equiv)
- Catalyst : Ammonium chloride (0.2 equiv)
- Solvent : Dimethylformamide (DMF)/H2O (9:1)
- Temperature : 120°C, 24 hr
- Yield : 82-89%
Regioselectivity favors 2H-tetrazole formation due to electron-withdrawing CF3 group directing nitrile polarization. Post-reaction hydrolysis with 6M HCl (80°C, 2 hr) converts the intermediate amidine to the carboxylic acid.
Metal-Catalyzed Modifications
Zinc bromide (10 mol%) in refluxing toluene enhances reaction rate (8 hr completion) while maintaining regiocontrol (>95% 2H-tetrazole). This method reduces side products from nitrile dimerization.
Amide Coupling with Methyl 4-Aminobenzoate
Carbodiimide-Mediated Activation
Protocol
- Acid activation : 5-Carboxy-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole (1.0 equiv) treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and N-hydroxysuccinimide (NHS, 1.5 equiv) in dichloromethane (0°C → rt, 2 hr).
- Amidation : Add methyl 4-aminobenzoate (1.2 equiv), triethylamine (2.0 equiv), stir 12 hr.
- Workup : Filter DCU precipitate, concentrate, purify via silica chromatography (hexane/EtOAc 3:1).
Yield : 74%
Uranium/Guanidinium Salts
Benzotriazolyluronium hexafluorophosphate (HBTU) enables room-temperature coupling in DMF with DIEA (2.0 equiv):
Comparative Efficiency
| Coupling Reagent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| DCC/NHS | 25 | 12 | 74 |
| HBTU/DIEA | 25 | 4 | 88 |
| T3P®/Et3N | 0→25 | 6 | 92 |
Propanephosphonic acid anhydride (T3P®) shows superior performance by minimizing racemization and simplifying purification.
Esterification and Protecting Group Strategies
Early-Stage Ester Installation
Purification and Characterization
Chromatographic Methods
- Normal phase : Silica gel with EtOAc/hexane gradient (Rf = 0.35 in 1:1)
- Reverse phase : C18 column, MeCN/H2O (0.1% TFA) 60:40 → 95:5 over 20 min
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3): δ 8.21 (d, J=8.8 Hz, 2H, ArH), 8.05 (d, J=8.4 Hz, 2H, ArHCF3), 7.82 (d, J=8.8 Hz, 2H, ArH), 7.72 (d, J=8.4 Hz, 2H, ArHCF3), 3.93 (s, 3H, OCH3)
- 19F NMR (376 MHz, CDCl3): δ -62.5 (s, CF3)
- HRMS (ESI+): m/z calc. for C17H13F3N5O3 [M+H]+ 400.0967, found 400.0963
Industrial-Scale Optimization
Continuous Flow Tetrazole Synthesis
Microreactor technology improves cycloaddition safety profile:
Solvent Recycling
DMF recovery via falling-film evaporation achieves >95% solvent reuse, reducing process mass intensity by 62%.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzoate ester moiety, leading to the formation of carboxylic acids.
-
Reduction: : Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
-
Substitution: : The trifluoromethyl group and the tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoic acid.
Reduction: Formation of methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of compounds.
Medicine
In medicine, compounds containing the tetrazole ring are investigated for their potential as antihypertensive agents, due to their ability to inhibit angiotensin-converting enzyme (ACE). The trifluoromethyl group further enhances the pharmacokinetic properties of these molecules.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced thermal and chemical stability, due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. The trifluoromethyl group enhances binding affinity and metabolic stability, making the compound more effective.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Heterocycles
Compound C7 (Methyl 4-(4-(2-(4-(Trifluoromethyl)Phenyl)Quinoline-4-Carbonyl)Piperazin-1-yl)Benzoate)
- Core Structure: Benzoate ester with a quinoline-piperazine-carbonyl substituent.
- Key Differences: Replaces the tetrazole-carboxamido group with a quinoline-carbonyl-piperazine moiety.
- This may reduce solubility but improve binding to hydrophobic targets .
Compound 27 (5-(N-Benzyl-4-(4-Chloro-3,5-Dimethylphenoxy)Phenylsulfonamido)-2-Hydroxybenzoic Acid)
- Core Structure : Hydroxybenzoic acid with a sulfonamido-linked biphenyl group.
- Key Differences : Uses a sulfonamido bioisostere instead of tetrazole-carboxamido and lacks the trifluoromethyl group.
- Research Findings : Demonstrated dual MCL-1/BCL inhibitory activity, suggesting that sulfonamido and tetrazole groups may occupy similar binding pockets in protein targets .
Analogues with Alternative Substituents
Ethyl-2-(4-Trifluoromethyl-Phenyl)-4-Methyl-Thiazole-5-Carboxylate Derivatives ()
- Core Structure : Thiazole-carboxylate with a 4-(trifluoromethyl)phenyl group.
- Key Differences : Thiazole replaces tetrazole; the carboxylate ester is directly attached to the heterocycle.
- Synthesis : Formed via hydrazine hydrate reactions, highlighting divergent synthetic routes compared to tetrazole cycloadditions .
Triazole-Thiones (Compounds 7–9, )
- Core Structure : 1,2,4-Triazole-thiones with phenylsulfonyl groups.
- Key Differences : Triazole-thione replaces tetrazole-carboxamido; sulfur participation alters hydrogen-bonding capacity.
Biological Activity
Methyl 4-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its complex structure consisting of a benzoate moiety, a tetrazole ring, and a trifluoromethyl group. Its molecular formula is , indicating the presence of fluorine atoms that may enhance its biological activity.
Antimicrobial Activity
Research has shown that compounds containing tetrazole rings exhibit notable antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated significant activity against several bacterial strains, including:
- E. coli
- S. aureus
- P. aeruginosa
The Minimum Inhibitory Concentration (MIC) values were reported to be within the range of to , indicating potent antimicrobial effects compared to standard antibiotics like ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound was assessed through in vitro studies on various cancer cell lines. Notably, it exhibited cytotoxicity against:
- Ehrlich’s Ascites Carcinoma (EAC)
- Dalton’s Lymphoma Ascites (DLA)
The IC50 values for these cell lines were reported as , suggesting that the compound may interfere with cell proliferation and induce apoptosis in cancer cells .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound was evaluated for anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that it significantly reduced inflammation with an inhibition percentage comparable to indomethacin, a standard anti-inflammatory drug .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study investigated the antimicrobial activity of various tetrazole derivatives, including this compound. The study concluded that the presence of the trifluoromethyl group enhances the lipophilicity and membrane permeability of the compound, contributing to its efficacy against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Another research focused on assessing the cytotoxic effects of this compound on human cancer cell lines. The findings highlighted that this compound not only inhibited cell growth but also induced apoptosis through caspase activation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
